1-(Carbonochloridoyl)piperidin-3-yl acetate
Description
1-(Carbonochloridoyl)piperidin-3-yl acetate is a piperidine derivative featuring a carbonochloridoyl (chlorocarbonyl) group at the 1-position and an acetoxy group at the 3-position. Piperidine scaffolds are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets .
Properties
IUPAC Name |
(1-carbonochloridoylpiperidin-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c1-6(11)13-7-3-2-4-10(5-7)8(9)12/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJVHQAQRJBJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCN(C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Carbonochloridoyl)piperidin-3-yl acetate typically involves the reaction of piperidine derivatives with chlorocarbonyl compounds under controlled conditions. One common method involves the reaction of piperidin-3-yl acetate with phosgene (carbonyl chloride) in the presence of a base such as triethylamine . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
1-(Carbonochloridoyl)piperidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -20°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Scientific Research Applications
1-(Carbonochloridoyl)piperidin-3-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Carbonochloridoyl)piperidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The carbonochloridoyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in drug design to develop compounds that can selectively target and modulate biological pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(Carbonochloridoyl)piperidin-3-yl acetate with structurally related piperidine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Piperidinecarboxylic acid | 498-95-3 | C₆H₁₁NO₂ | 145.16 | Carboxylic acid at 3-position |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 42346-68-9 | C₆H₉NO₃ | 157.14 | Oxopyrrolidine, methyl, carboxylic acid |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | BOC-protected amine, phenyl, carboxylic acid |
| 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid | 1160263-08-0 | C₁₀H₁₁ClN₄O₂ | 254.67 | Chloropyrimidine, carboxylic acid |
| (E)-1-(4-(2-(4-Aminobenzylidene)hydrazine-1-carbonyl)benzyl)piperidin-3-yl acetate | Not provided | C₂₂H₂₄BrN₃O₃ | 458.11 (calc.) | Acetate, hydrazine-carbonyl, benzyl |
Key Observations :
- Substituents like aryl groups (e.g., phenyl in ) or heterocycles (e.g., chloropyrimidine in ) enhance steric bulk and modulate solubility .
- Acetate esters (e.g., compound 4n in ) may improve membrane permeability compared to polar carboxylic acids .
Inhibitory Activity Against Mycobacterium tuberculosis Thymidylate Kinase (MtbTMPK)
- Lead Compound 3 : Serves as a reference for 1-(piperidin-3-yl)thymine amides, with moderate MtbTMPK inhibition .
- Analogues 4b and 4i : Increased potency due to optimized substituents enhancing binding affinity .
- Analogue 4k : Reduced activity attributed to sterically demanding D-ring substituents, underscoring the importance of substituent size in active-site accommodation .
Pharmacological Potential of Piperidine Derivatives
- Aryl-Substituted Piperidones : Demonstrated biological activity linked to substituents at 2- and 6-positions (e.g., antitumor, antimicrobial effects) .
Biological Activity
1-(Carbonochloridoyl)piperidin-3-yl acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a CAS number of 2172564-67-4, features a piperidine ring, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular structure of 1-(Carbonochloridoyl)piperidin-3-yl acetate can be described as follows:
- IUPAC Name: 1-(Carbonochloridoyl)piperidin-3-yl acetate
- Molecular Formula: C10H12ClNO2
- Molecular Weight: 215.66 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 215.66 g/mol |
| CAS Number | 2172564-67-4 |
| IUPAC Name | 1-(Carbonochloridoyl)piperidin-3-yl acetate |
The biological activity of 1-(Carbonochloridoyl)piperidin-3-yl acetate is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
- Antimicrobial Activity: Preliminary studies indicate that derivatives of piperidine, including this compound, exhibit significant antibacterial properties against various strains of bacteria.
- Cellular Signaling Modulation: The compound potentially modulates signaling pathways involved in cell growth and apoptosis, contributing to its therapeutic effects.
Case Study: Antimicrobial and Enzyme Inhibition Activity
A study synthesized several piperidine derivatives and evaluated their biological activities. The results indicated that compounds with similar structural motifs showed:
- Antibacterial Activity: Strong inhibition against Salmonella typhi and Bacillus subtilis was observed.
- AChE Inhibition: Some derivatives demonstrated IC50 values significantly lower than standard inhibitors, indicating potential use in treating conditions like Alzheimer's disease .
Table 2: Biological Activities of Related Compounds
Q & A
Basic: What are the recommended synthetic routes for 1-(Carbonochloridoyl)piperidin-3-yl acetate, and how can purity be optimized?
Methodological Answer:
A common approach involves the acetylation of piperidin-3-yl intermediates using chloroformate reagents under anhydrous conditions. For example, methyl 2-(piperidin-3-yl)acetate hydrochloride (a structurally related compound) is synthesized via esterification followed by HCl salt formation . To optimize purity:
- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the carbonochloridoyl group.
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
- Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are critical for validating the structure of this compound?
Methodological Answer:
Key techniques include:
Discrepancies in spectral data should prompt re-analysis under standardized conditions (e.g., solvent, temperature) .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
Contradictions often arise from variations in reaction conditions (e.g., temperature, solvent polarity). To address this:
- Perform Design of Experiments (DoE) to isolate critical variables (e.g., molar ratios, catalyst loading).
- Compare results with structurally analogous compounds, such as tert-butyl ((3R)-1-(6-chloro-1-(2-cyano-5-fluorobenzyl)-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate, where yields depend on steric hindrance and protecting group stability .
- Validate reproducibility using independent synthetic routes (e.g., Grignard addition vs. nucleophilic substitution) .
Advanced: What are the key decomposition pathways of this compound under varying storage conditions?
Methodological Answer:
Decomposition pathways include:
- Hydrolysis : The carbonochloridoyl group reacts with moisture, forming carboxylic acid derivatives. Store under anhydrous conditions (desiccator, molecular sieves) .
- Thermal degradation : Above 40°C, cleavage of the acetate group may occur. Monitor stability via accelerated aging studies (e.g., 25°C/60% RH vs. 40°C/75% RH) .
- Photodegradation : UV exposure can induce radical formation. Use amber glassware and avoid direct light .
Intermediate: How can biological activity assays be designed for derivatives of this compound?
Methodological Answer:
- In vitro assays : Use quinolone-carboxylic acid derivatives as a template (e.g., 19h/i in Molecules 2013), testing antimicrobial activity via MIC assays against Gram-positive/negative strains .
- In silico modeling : Employ docking studies with target enzymes (e.g., bacterial topoisomerases) using software like AutoDock Vina. Validate with SAR data from piperidine-based pharmacophores .
- Toxicity screening : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity but may increase side reactions. Test alternatives like THF or dichloromethane .
- Catalyst screening : Evaluate bases (e.g., Et₃N, DBU) for their ability to deprotonate intermediates without promoting elimination.
- Real-time monitoring : Use inline FTIR or ReactIR to detect intermediate species and adjust reagent addition rates dynamically .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill management : Neutralize chlorinated by-products with sodium bicarbonate before disposal .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: What strategies validate the stereochemical purity of chiral derivatives?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times with enantiomerically pure standards .
- Circular Dichroism (CD) : Analyze Cotton effects near 220 nm for piperidine ring chirality .
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., tert-butyl carbamate analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
